![molecular formula C19H16N4O4S2 B2520472 N-(3-(N,N-dimethylsulfamoyl)phenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide CAS No. 519149-02-1](/img/structure/B2520472.png)
N-(3-(N,N-dimethylsulfamoyl)phenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
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Overview
Description
The compound , N-(3-(N,N-dimethylsulfamoyl)phenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide, is a complex molecule that appears to be related to a family of compounds with various biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related structures and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can provide insights into the analysis of the compound of interest.
Synthesis Analysis
The synthesis of related compounds involves the reaction of amino-thieno[2,3-b]pyridine carboxylic acids with dimethylformamide and phosphoroxide chloride or the reaction of oxazines with amines . Another method includes the reaction of benzylamines with ethyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate . These methods suggest that the synthesis of the compound would likely involve similar reagents and steps, such as the use of dimethylformamide and a chlorinating agent or the condensation of a pyridine derivative with a carboxylate.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using techniques such as NMR spectroscopy and elemental analysis . These techniques are crucial for determining the structure of the compound , ensuring that the desired modifications are present and that the compound is synthesized correctly.
Chemical Reactions Analysis
The related compounds have been shown to react with secondary cycloaliphatic amines to yield bisamides and amine salts of amidines . This indicates that the compound may also undergo similar reactions, potentially leading to the formation of various derivatives with different biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are not directly discussed in the provided papers. However, the papers do mention the biological properties, such as antianaphylactic activity and inhibitory activity against lipoxygenases , as well as analgesic properties . These biological activities suggest that the compound may also possess similar properties, which could be of interest for pharmaceutical applications.
Scientific Research Applications
Synthesis and Chemical Properties
Research has delved into the synthesis and properties of related pyridopyrimidine and thienopyrimidine derivatives, highlighting their significance in heterocyclic chemistry. For instance, studies on pyridopyrimidines and thienopyrimidines have unveiled methodologies for synthesizing various derivatives with potential biological and chemical applications (Gelling & Wibberley, 1969; Gad-Elkareem et al., 2011). These studies lay foundational knowledge for understanding the chemical behavior and synthesis pathways of complex thienopyrimidines.
Material Science Applications
Further, the exploration of aromatic polyamides and polyimides based on related structural frameworks has revealed their potential in creating high-performance materials. The synthesis and properties of these polymers, based on N-phenyl-3,3-bis[4-(p-aminophenoxy) phenyl] phthalimidine and its derivatives, demonstrate their solubility, thermal stability, and potential for creating transparent and flexible films (Yang & Lin, 1994; Yang & Lin, 1995). These materials are of interest for various applications in electronics and aerospace industries due to their outstanding mechanical and thermal properties.
Biological Activity Studies
While excluding specific details on drug use and side effects, it's notable that related research has investigated the antimicrobial and anti-inflammatory properties of thienopyrimidine derivatives. These studies contribute to a broader understanding of how structural variations in thienopyrimidines can influence biological activity, offering insights into the design of new compounds with potential therapeutic applications (Tolba et al., 2018).
Mechanism of Action
Pyrimidines exhibit their pharmacological effects through various mechanisms. For instance, the anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Future Directions
properties
IUPAC Name |
N-[3-(dimethylsulfamoyl)phenyl]-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4S2/c1-22(2)29(26,27)13-7-5-6-12(10-13)20-17(24)15-11-14-18(28-15)21-16-8-3-4-9-23(16)19(14)25/h3-11H,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMUYBILLXKKCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)NC(=O)C2=CC3=C(S2)N=C4C=CC=CN4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(dimethylsulfamoyl)phenyl]-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
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